N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
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Description
Scientific Research Applications
1. Chemical Synthesis and Characterization
The research chemical N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which is closely related to the compound , has been identified and characterized. This study highlights the importance of accurate labeling in research chemicals and their potential pharmacological activities that remain to be explored (McLaughlin et al., 2016).
2. Pharmacokinetics and Metabolism
A study on the disposition and metabolism of [14C]SB-649868, a compound structurally similar to the requested one, reveals insights into its elimination primarily via feces, its half-life, and the presence of more slowly cleared metabolites. This study provides valuable information on the metabolic pathways and pharmacokinetics of related compounds (Renzulli et al., 2011).
3. Radiotracer Synthesis for PET Imaging
The feasibility of synthesizing N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a PET radiotracer indicates the potential of similar compounds for studying cannabinoid receptors in the brain. This research expands the application of such compounds in medical imaging and neuroscience research (Katoch-Rouse & Horti, 2003).
4. Drug Development and Cancer Treatment
Research on compounds like (E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide, which is structurally related, has been conducted with a focus on developing potent, selective anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. Such studies are crucial in the context of drug discovery and therapeutic applications (Teffera et al., 2013).
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-12-16(11-21-26-12)17(24)20-10-13-6-8-23(9-7-13)18(25)22-15-4-2-14(19)3-5-15/h2-5,11,13H,6-10H2,1H3,(H,20,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTWSYRRAKMKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.